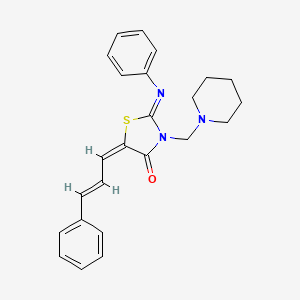
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thioamide with an α-halo ketone under basic conditions.
Introduction of Piperidinomethyl Group: The piperidinomethyl group is introduced via a nucleophilic substitution reaction using piperidine and a suitable leaving group.
Formation of Phenylimino Group: The phenylimino group is formed by reacting the intermediate with aniline or a substituted aniline.
Cinnamylidene Substitution: The final step involves the condensation of the intermediate with cinnamaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones.
科学的研究の応用
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of 5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
類似化合物との比較
Similar Compounds
- 5-Benzylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- 5-(4-Methoxybenzylidene)-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
- 5-(4-Chlorobenzylidene)-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone
Uniqueness
5-Cinnamylidene-2-(phenylimino)-3-(piperidinomethyl)-4-thiazolidinone is unique due to its cinnamylidene substitution, which imparts distinct biological activities and enhances its potential as a therapeutic agent. The presence of the cinnamylidene group may also influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
特性
CAS番号 |
104123-94-6 |
|---|---|
分子式 |
C24H25N3OS |
分子量 |
403.5 g/mol |
IUPAC名 |
(5E)-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H25N3OS/c28-23-22(16-10-13-20-11-4-1-5-12-20)29-24(25-21-14-6-2-7-15-21)27(23)19-26-17-8-3-9-18-26/h1-2,4-7,10-16H,3,8-9,17-19H2/b13-10+,22-16+,25-24? |
InChIキー |
DUAYWFYDRBWXBZ-TYACBJPVSA-N |
異性体SMILES |
C1CCN(CC1)CN2C(=O)/C(=C\C=C\C3=CC=CC=C3)/SC2=NC4=CC=CC=C4 |
正規SMILES |
C1CCN(CC1)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


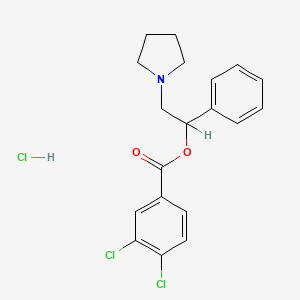

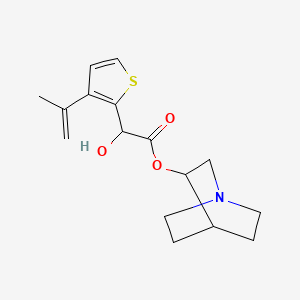

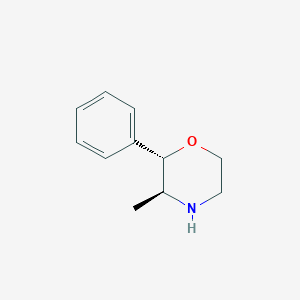
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
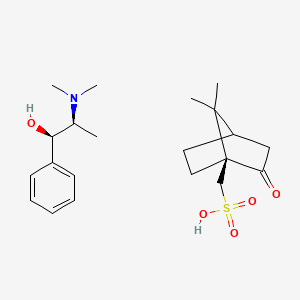
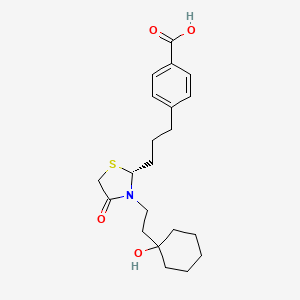
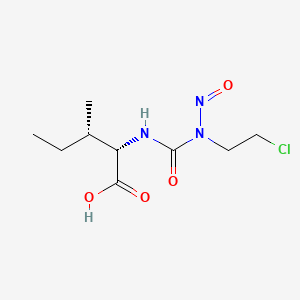
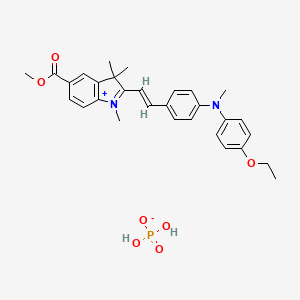
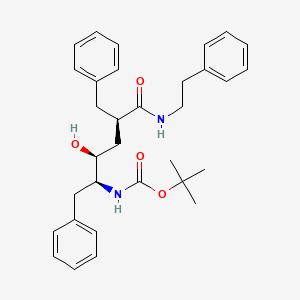
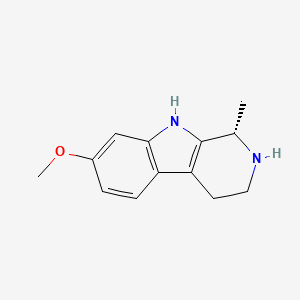
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
